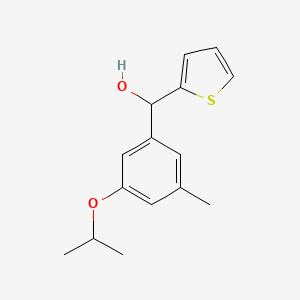
(2-Chloropyridin-4-yl)methyl-carbamicacidtert-butylester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Chloropyridin-4-yl)methyl-carbamicacidtert-butylester is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis. This compound is characterized by the presence of a chloropyridine ring and a carbamate ester group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloropyridin-4-yl)methyl-carbamicacidtert-butylester typically involves the reaction of 2-chloropyridine-4-methanol with tert-butyl isocyanate. The reaction is usually carried out in the presence of a base such as triethylamine, under an inert atmosphere, and at a controlled temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloropyridine ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced carbamate derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
Chemistry
In chemistry, (2-Chloropyridin-4-yl)methyl-carbamicacidtert-butylester is used as an intermediate in the synthesis of more complex molecules. It serves as a building block in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme interactions and inhibition, particularly those involving carbamate-sensitive enzymes.
Medicine
Pharmaceutical research may explore this compound for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry
In the industrial sector, this compound can be used in the production of agrochemicals, polymers, and specialty chemicals.
作用機序
The mechanism of action of (2-Chloropyridin-4-yl)methyl-carbamicacidtert-butylester involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The chloropyridine ring may enhance binding affinity through hydrophobic interactions and hydrogen bonding.
類似化合物との比較
Similar Compounds
- (2-Chloropyridin-4-yl)methyl-carbamicacidmethylester
- (2-Chloropyridin-4-yl)methyl-carbamicacidethylester
- (2-Chloropyridin-4-yl)methyl-carbamicacidisopropylester
Uniqueness
(2-Chloropyridin-4-yl)methyl-carbamicacidtert-butylester is unique due to its tert-butyl ester group, which can influence its reactivity, stability, and solubility compared to other carbamate esters. The presence of the chloropyridine ring also imparts distinct chemical properties, making it a valuable intermediate in various synthetic applications.
特性
分子式 |
C11H15ClN2O2 |
|---|---|
分子量 |
242.70 g/mol |
IUPAC名 |
tert-butyl N-(2-chloropyridin-4-yl)-N-methylcarbamate |
InChI |
InChI=1S/C11H15ClN2O2/c1-11(2,3)16-10(15)14(4)8-5-6-13-9(12)7-8/h5-7H,1-4H3 |
InChIキー |
BPVBQQCXORUDNT-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N(C)C1=CC(=NC=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


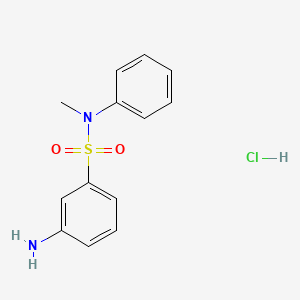

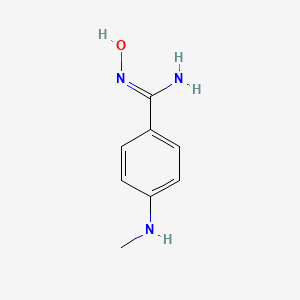

![3-Iodo-2,6,7-trimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13083596.png)
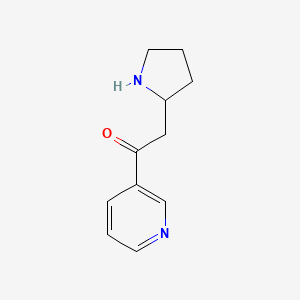
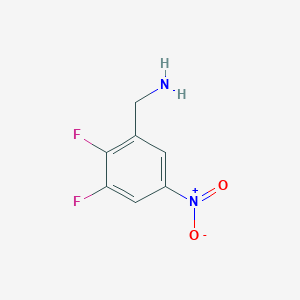

![1-[(1-Methylcyclohexyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13083625.png)


![2-Propylimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B13083650.png)
![12-Acetyl-1,8,10-triazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,9,11-pentaen-13-one](/img/structure/B13083653.png)
